Product packaging for Zinc bis(N6-lauroyl-L-lysinate)(Cat. No.:CAS No. 61745-61-7)

Zinc bis(N6-lauroyl-L-lysinate)

Cat. No.: B12647340
CAS No.: 61745-61-7
M. Wt: 391.9 g/mol
InChI Key: FWYKREKIICRDQP-NTISSMGPSA-L
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Description

Contextualization within Metal-Organic Coordination Chemistry

The study of metal-amino acid complexes is a significant field within coordination chemistry, as it provides insights into the interactions between metal ions and biological molecules. researchgate.netjofamericanscience.org In biological systems, zinc is a crucial trace element, often found in the active sites of enzymes where it plays either a catalytic or a structural role. ijtsrd.comkcl.ac.uk The coordination environment of zinc in proteins is typically provided by the side chains of amino acids such as histidine, glutamate, aspartate, and cysteine. kcl.ac.uknih.gov

Zinc bis(N6-lauroyl-L-lysinate) can be viewed as a synthetic analogue of these naturally occurring metal-protein interactions. The zinc ion in this complex is in its stable +2 oxidation state (d¹⁰ configuration), making it redox-inert under physiological conditions. kcl.ac.ukmdpi.com This stability is a key feature of zinc's biological roles. The coordination number and geometry of zinc complexes can vary, but tetrahedral and octahedral arrangements are common. mdpi.com In the case of bis-ligand complexes like Zinc bis(N6-lauroyl-L-lysinate), a tetrahedral or distorted tetrahedral geometry around the zinc ion is highly probable.

Ligand Design Principles: N6-lauroyl-L-lysinate

The ligand, N6-lauroyl-L-lysinate, is a derivative of the essential amino acid L-lysine. Its structure is characterized by the attachment of a lauroyl group (a 12-carbon acyl chain) to the ε-amino group (N6) of the lysine (B10760008) backbone. This modification results in an amphiphilic molecule, possessing both a hydrophilic amino acid head and a hydrophobic fatty acid tail. researchgate.net This dual nature is central to the ligand's characteristics and the properties of the resulting zinc complex.

Amino acids are excellent chelating agents for metal ions. They typically coordinate to metals in a bidentate fashion through the nitrogen atom of the α-amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring. researchgate.net However, in N6-lauroyl-L-lysinate, the α-amino group is part of an amide linkage due to the lauroyl substitution at the N6 position. Therefore, the primary coordination sites for the zinc ion are expected to be the α-carboxylate group and the terminal N6-amino group of the lysine moiety. This chelation would result in the formation of a larger and also stable chelate ring.

The coordination of the carboxylate group and the amino group to the zinc center neutralizes the +2 charge of the metal ion with the -1 charge of each of the two N6-lauroyl-L-lysinate ligands.

Interactive Data Tables

Below are tables summarizing the key chemical entities and their properties as discussed in this article.

Table 1: Properties of the Central Metal Ion and Ligand

ComponentChemical FormulaMolar Mass ( g/mol )Key Role
Zinc(II) ionZn²⁺65.38Central metal ion (Lewis acid)
N6-lauroyl-L-lysinateC₁₈H₃₅N₂O₂⁻327.49Ligand (Lewis base)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N2O3Zn B12647340 Zinc bis(N6-lauroyl-L-lysinate) CAS No. 61745-61-7

Properties

CAS No.

61745-61-7

Molecular Formula

C18H34N2O3Zn

Molecular Weight

391.9 g/mol

IUPAC Name

zinc;(2S)-2-amino-6-(1-oxidododecylideneamino)hexanoate

InChI

InChI=1S/C18H36N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2/t16-;/m0./s1

InChI Key

FWYKREKIICRDQP-NTISSMGPSA-L

Isomeric SMILES

CCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis: N6-lauroyl-L-lysine

The foundational step in producing Zinc bis(N6-lauroyl-L-lysinate) is the synthesis of its organic ligand, N6-lauroyl-L-lysine. This involves the selective acylation of the ε-amino group of L-lysine with lauric acid or its derivatives.

Regioselective Acylation Strategies of L-Lysine

Achieving regioselectivity is the primary challenge in the acylation of L-lysine, which possesses two primary amino groups: the α-amino group at the C2 position and the ε-amino group at the C6 position of the side chain. For the synthesis of N6-lauroyl-L-lysine, the reaction must be directed specifically to the ε-amino group.

A common chemical method for acylating lysine (B10760008) is the Schotten-Baumann reaction, which involves the use of an acyl chloride, such as lauroyl chloride, in the presence of a base. nih.gov In this route, L-lysine is reacted with lauroyl chloride, typically in an aqueous or mixed-solvent system. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the amide bond.

Another approach involves the initial formation of an inner complex of lysine with a divalent metal ion, such as zinc chloride (ZnCl₂). google.com This strategy utilizes the metal ion to temporarily protect the α-amino and carboxyl groups, leaving the ε-amino group available for acylation by lauroyl chloride. google.com Following the reaction, an acidolysis step can be used to remove the metal ion and yield the desired Nε-acylated lysine. google.com A different multi-step chemical synthesis route begins with the reaction of laurate and lysine to form lysine laurate, which is then refluxed with trimethylbenzene and purified to yield the final product. nih.gov

Enzymatic methods offer a highly specific and environmentally benign alternative to chemical synthesis. The enzyme ε-lysine acylase, particularly from Streptomyces mobaraensis, has been shown to be highly effective in catalyzing the synthesis of Nε-lauroyl-L-lysine. medchemexpress.comtargetmol.com This enzyme specifically targets the ε-amino group of L-lysine for acylation with lauric acid. targetmol.com The reaction is typically carried out in an aqueous buffer system. medchemexpress.com Recombinant ε-lysine acylase has been developed and expressed in host organisms like Streptomyces lividans, leading to significantly higher enzyme production and making the process more viable for industrial-scale synthesis. medchemexpress.com This biocatalytic route can achieve very high yields, often approaching 100%. medchemexpress.comtargetmol.com

The differential reactivity of the α- and ε-amino groups is central to achieving selective acylation. The ε-amino group is generally more nucleophilic than the α-amino group due to its greater distance from the electron-withdrawing carboxyl group. This inherent difference can be exploited by carefully controlling reaction conditions. The basicity of the reaction medium is a critical factor; a pH above 9.0 has been shown to favor the selective acylation of the ε-amino group over the α-amino groups. nih.gov

Besides pH control, another strategy involves the use of protecting groups. A classic approach is to protect the α-amino group with a removable chemical group, perform the acylation on the free ε-amino group, and then deprotect the α-position. google.com More advanced techniques utilize peptide tags, such as a poly-Histidine tag (His-tag) adjacent to the target lysine residue, which can promote the selective acylation of the lysine's Nε-amine under mild conditions. nih.govresearchgate.netchemscene.com

Optimization of Reaction Conditions for Precursor Formation

The efficiency and selectivity of N6-lauroyl-L-lysine synthesis are highly dependent on the optimization of several reaction parameters.

For chemical syntheses like the Schotten-Baumann reaction, pH is a crucial variable. Systematic studies have identified an optimal pH range between 10 and 13 to maximize reaction rate and selectivity. nih.gov Temperature also influences the reaction; one study noted that product formation increased with temperatures up to 85°C. nih.gov Solvent systems can range from purely aqueous solutions to mixed systems incorporating organic solvents like trimethylbenzene or methanol (B129727) to aid in the dissolution of reactants and purification of products. nih.govnih.gov One patented method utilizes purified water as the solvent to reduce environmental pollution from organic solvents. researchgate.net

In enzymatic synthesis, the conditions are dictated by the enzyme's optimal activity and stability profile. For ε-lysine acylase from Streptomyces mobaraensis, reactions are typically conducted at a physiological temperature of around 37°C in an aqueous buffer. medchemexpress.comtargetmol.com The concentrations of the substrates, L-lysine and lauric acid, are also key parameters that affect the reaction yield and duration.

Table 1: Optimized Reaction Conditions for N6-lauroyl-L-lysine Synthesis
MethodKey ParametersOptimized Value/RangeSource
Chemical (Schotten-Baumann)pH10 - 13 nih.gov
TemperatureUp to 85°C nih.gov
SolventAqueous, Methanol, Trimethylbenzene nih.govnih.gov
Enzymatic (ε-lysine acylase)Temperature37°C medchemexpress.comtargetmol.com
SolventAqueous Buffer medchemexpress.com
Yield~90-100% medchemexpress.comtargetmol.com

Coordination Complex Formation: Zinc bis(N6-lauroyl-L-lysinate)

Once the N6-lauroyl-L-lysine precursor has been synthesized and purified, the final step is the formation of the coordination complex with zinc. This process involves the reaction of the N-acylated amino acid ligand with a suitable zinc salt.

The synthesis of bis(aminoacidate) zinc(II) complexes, which have the general formula [Zn(AA)₂], is a well-established process. nih.govnih.gov This methodology is adapted for the formation of Zinc bis(N6-lauroyl-L-lysinate). The reaction typically involves combining N6-lauroyl-L-lysine with a zinc salt, such as zinc acetate (B1210297) or zinc chloride, in a 2:1 molar ratio of ligand to metal ion. The reaction is generally performed in an aqueous medium or a mixed solvent system to ensure the dissolution of the reactants. nih.govgoogle.com

Zinc Salt Selection for Complexation (e.g., Zinc Sulfate, Zinc Chloride, Zinc Oxide)

The choice of the zinc salt is a foundational step in the synthesis of Zinc bis(N6-lauroyl-L-lysinate). The anion associated with the zinc ion can influence the reaction's kinetics, the solubility of reactants in the chosen solvent system, and the nature of any byproducts. Commonly employed zinc salts in coordination chemistry include Zinc Chloride (ZnCl₂), Zinc Sulfate (ZnSO₄), and Zinc Oxide (ZnO).

Table 1: Comparison of Common Zinc Salt Precursors

Zinc SaltFormulaKey CharacteristicsRelevance to Synthesis
Zinc ChlorideZnCl₂High solubility in water; acts as a Lewis acid.Frequently used for synthesis of zinc-amino acid complexes. google.comgoogle.com
Zinc SulfateZnSO₄Highly soluble in water; common and cost-effective.A suitable alternative for aqueous-based complexation reactions. docbrown.info
Zinc OxideZnOPoorly soluble in water; amphoteric nature. docbrown.infoijtsrd.comCan be used in reactions where it is first dissolved by an acid.

Ligand-to-Metal Ratio Optimization in Complexation

The stoichiometry of the final complex, Zinc bis(N6-lauroyl-L-lysinate), indicates that two molecules of the N6-lauroyl-L-lysine ligand coordinate to a single zinc(II) ion. Therefore, the optimized ligand-to-metal molar ratio for the formation of this specific complex is 2:1.

Achieving this ratio in the final product requires careful control during the synthesis. In practice, the reaction may be carried out by preparing the ligand first and then introducing the zinc salt, or by performing a one-pot synthesis. A patent for a related compound describes a process where L-lysine hydrochloride and zinc chloride are first combined, implying a chelation step, before the lauroyl group is added. google.com To ensure the complete formation of the bis-ligand complex, a slight excess of the ligand may be used to drive the reaction equilibrium towards the desired product. The optimal ratio is often confirmed experimentally using techniques like the molar ratio method, where the concentration of one reactant is kept constant while the other is varied, allowing for the determination of the stoichiometry that yields the maximum amount of the complex. ijnc.ir

Control of Reaction Parameters for Complex Formation (e.g., pH, Temperature, Stirring Time)

The formation of zinc coordination complexes is highly sensitive to the reaction conditions. The zinc(II) ion's behavior in solution is strongly dependent on pH. nih.gov As the pH increases above neutral, zinc aquo complexes can deprotonate to form various zinc hydroxo species, which can compete with the desired ligand for coordination sites. ijtsrd.comnih.gov Therefore, maintaining a specific pH is critical. In a patented method for synthesizing a related lauroyl-lysine derivative, the pH is adjusted to a basic value (8.0-9.0) to facilitate the acylation step. google.com

Temperature is another crucial parameter. A synthesis method for a similar compound specifies cooling the reaction mixture to approximately -10 °C before the addition of lauroyl chloride, followed by a prolonged reaction time of 6 hours at that temperature. google.com This low-temperature approach is likely used to control the exothermic nature of the acylation reaction and to minimize potential side reactions. Continuous and adequate stirring is necessary throughout the process to ensure the homogeneity of the reaction mixture, promoting efficient interaction between the reactants.

Table 2: Key Reaction Parameters for Zinc Complex Formation

ParameterSignificanceTypical Range/Value
pH Controls the speciation of zinc ions and the protonation state of the ligand. ijtsrd.comnih.govOften adjusted to basic conditions (e.g., pH 8.0-9.0) to facilitate the reaction. google.com
Temperature Affects reaction rate and selectivity; can control exothermic reactions.Low temperatures (e.g., -10 °C) may be employed to enhance control. google.com
Stirring Time Ensures homogeneity and complete reaction.Can range from several hours (e.g., 3-6 hours) depending on the specific step. google.com

Isolation and Purification Techniques for the Coordination Complex

Once the complexation reaction is complete, the Zinc bis(N6-lauroyl-L-lysinate) must be isolated from the reaction mixture and purified. A common initial step for a solid product is isolation through precipitation, followed by filtration. One synthetic procedure for a related compound results in the formation of a white solid, which can be collected from the reaction medium. google.com

Following isolation, purification is essential to remove unreacted starting materials, byproducts, and any excess salts. Recrystallization from a suitable solvent or solvent mixture is a standard method for purifying solid coordination complexes. For more advanced purification, chromatographic techniques can be employed. Affinity chromatography, for instance, is a powerful method used to purify biomolecules and could be adapted for complexes involving amino acid derivatives, although it is more commonly applied to larger molecules like enzymes. nih.gov The purity of the final product is typically verified using analytical techniques such as spectroscopy and elemental analysis.

Chemical Reactivity and Transformation Pathways

The chemical behavior of Zinc bis(N6-lauroyl-L-lysinate) is primarily dictated by the properties of the central zinc(II) ion and its interaction with the coordinated ligands.

Ligand Exchange Reactions

A defining characteristic of zinc(II) coordination chemistry is the rapid rate at which ligands are exchanged. acs.org Ligand exchange reactions involve the substitution of one or more coordinated ligands in a complex ion with other ligands from the solution. chemguide.co.uk In the case of Zinc bis(N6-lauroyl-L-lysinate), the N6-lauroyl-L-lysine ligands can be displaced by other molecules or ions that can act as stronger Lewis bases or that are present in a significantly higher concentration. chemguide.co.uk

For example, in an aqueous environment, water molecules are in constant competition for the zinc coordination sites. The introduction of strong chelating agents or a high concentration of other ligands, such as hydroxide (B78521) ions in a highly alkaline solution, could lead to the partial or complete displacement of the N6-lauroyl-L-lysinate ligands. docbrown.info This dynamic nature is a hallmark of zinc's role in many systems, where its ability to readily associate and dissociate with ligands is key to its function. nih.gov

Redox Chemistry of the Zinc Center

The zinc center in Zinc bis(N6-lauroyl-L-lysinate) is redox-inert under typical chemical and biological conditions. ijtsrd.comnih.gov Zinc's only stable oxidation state in its compounds is +2. docbrown.info This stability is due to its electron configuration, [Ar]3d¹⁰, where the d sub-shell is completely filled. docbrown.info The filled d-shell means there are no accessible lower or higher oxidation states for zinc to readily adopt, preventing it from participating in redox reactions.

Hydrolytic Stability and Degradation Pathways

The chemical stability of Zinc bis(N6-lauroyl-L-lysinate) in aqueous environments is a critical determinant of its functional lifespan and biological interactions. The molecule's structure, featuring both amide and carboxylate-zinc linkages, presents multiple sites susceptible to hydrolysis. The rate and pathway of this degradation are influenced by environmental factors such as pH, temperature, and the presence of enzymatic catalysts.

The primary point of hydrolytic cleavage is the amide bond linking the lauroyl group to the ε-amino group of the lysine moiety. Under acidic or basic conditions, or in the presence of amidohydrolase enzymes, this bond can be broken to yield lauric acid and N6-L-lysine. The zinc complex itself is also subject to dissociation, particularly in acidic solutions, which can release the zinc ion and the N6-lauroyl-L-lysinate ligands.

It is generally observed that the chelation of amino acids with metal ions, such as zinc, enhances their stability against degradation. nih.gov This increased stability is attributed to the formation of a more rigid molecular structure that can sterically hinder the approach of hydrolytic agents. In the case of Zinc bis(N6-lauroyl-L-lysinate), the coordination of the carboxyl and α-amino groups of the two N6-lauroyl-L-lysinate ligands to the central zinc atom likely confers a degree of protection to the amide bonds, slowing their hydrolysis compared to the free ligand.

The degradation of the N6-lauroyl-L-lysinate ligand, once released from the zinc complex or through direct hydrolysis of the complex, would likely follow the established metabolic pathways for its constituent parts. The liberated lauric acid would enter the β-oxidation pathway for fatty acids, ultimately being converted into acetyl-CoA. The resulting N6-L-lysine would be further metabolized through one of the two primary lysine degradation pathways: the saccharopine pathway, which is the major route in mammals, or the pipecolic acid pathway. nih.gov The saccharopine pathway involves the conversion of lysine to saccharopine and subsequently to α-aminoadipate, which is then further metabolized. nih.gov

A study on a zinc-lysine complex, [Zn(C6H14N2O2)2Cl]+Cl-, noted that the complex undergoes hydrolysis upon dilution, leading to the precipitation of zinc oxide. google.com This suggests that the stability of the zinc-lysinate coordination is concentration-dependent and that in certain conditions, the degradation can be initiated by the dissociation of the zinc ion.

The following table summarizes the key aspects of the hydrolytic stability and degradation of Zinc bis(N6-lauroyl-L-lysinate):

FeatureDescriptionInfluencing FactorsPrimary Degradation Products
Amide Bond Hydrolysis Cleavage of the amide link between lauric acid and lysine.pH, temperature, enzymatic activity (amidohydrolases).Lauric acid, N6-L-lysine.
Zinc Complex Dissociation Release of the zinc ion and N6-lauroyl-L-lysinate ligands.Low pH, dilution.Zn2+, N6-lauroyl-L-lysinate.
Stabilizing Effect of Zinc Chelation to zinc enhances the stability of the ligand against degradation.Coordination geometry, strength of the zinc-ligand bond.Slower rate of hydrolysis compared to the free ligand.
Ligand Metabolism Further breakdown of the N6-lauroyl-L-lysinate ligand.Cellular metabolic state.Lauric acid enters β-oxidation; Lysine enters the saccharopine or pipecolic acid pathway.

Interactions with Other Chemical Species in Complex Media

In complex biological or chemical environments, Zinc bis(N6-lauroyl-L-lysinate) is likely to engage in a variety of non-covalent interactions with other present species. These interactions are primarily governed by the amphiphilic nature of the molecule, with its long, hydrophobic lauroyl chains and the more polar zinc-lysinate head group.

The hydrophobic lauroyl chains can facilitate interactions with nonpolar molecules and environments. For instance, in the presence of lipid bilayers, such as cell membranes, the lauroyl groups would likely partition into the hydrophobic core of the membrane. This interaction could potentially alter the physical properties of the membrane, such as its fluidity and permeability.

The polar head group, containing the zinc ion and the charged and polar functionalities of the lysine backbone, is capable of engaging in electrostatic interactions, hydrogen bonding, and coordination chemistry. The zinc ion itself, being a Lewis acid, can coordinate with electron-donating groups on other molecules, such as the nitrogen atoms in the side chains of histidine residues or the oxygen atoms in carboxylate groups of proteins. nih.gov This could lead to the formation of ternary complexes where the Zinc bis(N6-lauroyl-L-lysinate) acts as a bridge between different molecules or different parts of a single macromolecule.

Furthermore, the amino and carboxyl groups of the lysine backbone that are not directly involved in the primary coordination with the central zinc atom can participate in hydrogen bonding with water molecules, proteins, and other polar species. Studies on the interaction of free amino acids with lipid membranes have shown that charged amino acids can significantly influence the properties of the membrane. For example, positively charged amino acids can increase hydration in the membrane.

In a protein-rich environment, Zinc bis(N6-lauroyl-L-lysinate) could bind to proteins through a combination of hydrophobic and electrostatic interactions. The lauroyl chains could interact with hydrophobic pockets on the protein surface, while the polar head group could interact with charged or polar residues. Such binding could potentially modulate the protein's conformation and, consequently, its activity.

The following table outlines the potential interactions of Zinc bis(N6-lauroyl-L-lysinate) with other chemical species:

Interacting SpeciesType of InteractionPotential Consequences
Lipids/Membranes Hydrophobic interactions of lauroyl chains with the lipid core.Alteration of membrane fluidity and permeability; partitioning of the compound into membranes.
Proteins Hydrophobic interactions with nonpolar pockets; electrostatic interactions and hydrogen bonding with polar/charged residues; coordination of the zinc ion with protein side chains (e.g., histidine).Modulation of protein structure and function; formation of protein-ligand complexes.
Ions Electrostatic interactions with charged species.Formation of ion pairs; influence on the compound's solubility and aggregation state.
Water Hydrogen bonding with the polar head group.Solvation of the molecule; influence on its aggregation behavior and interaction with other species.

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular and Supramolecular Architecture

The precise three-dimensional arrangement of atoms and molecules in Zinc bis(N6-lauroyl-L-lysinate) is determined using a combination of spectroscopic and diffraction methods.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org For Zinc bis(N6-lauroyl-L-lysinate), which is expected to be crystalline in its solid form, XRD analysis provides fundamental information about its long-range molecular order. researchgate.netcosmosjournal.in The technique involves directing an X-ray beam at a sample and measuring the scattering of the beam to produce a diffraction pattern. This pattern serves as a unique "fingerprint" of the crystal's structure. forcetechnology.com

Analysis of the XRD pattern can reveal:

Crystalline Phase: The presence of sharp peaks in the diffractogram confirms the crystalline nature of the material. researchgate.netcosmosjournal.in

Unit Cell Parameters: The positions of the diffraction peaks are used to determine the dimensions and angles of the unit cell, the basic repeating block of the crystal lattice. researchgate.netmalvernpanalytical.com For related zinc-amino acid complexes, various crystal systems, including tetragonal and monoclinic, have been observed. cosmosjournal.in

Coordination Geometry: While single-crystal XRD provides the most detailed information on bond lengths and angles, powder XRD can also offer insights into the coordination environment of the zinc ion, which is typically tetrahedral in zinc carboxylates. wikipedia.orgnih.gov

Lamellar Spacing: For metallosurfactants like Zinc bis(N6-lauroyl-L-lysinate), which possess long alkyl chains, XRD patterns often show a series of intense peaks at low angles. These correspond to the lamellar d-spacing, indicating a layered or stacked arrangement of the molecules. rsc.org

The process involves comparing the experimental diffraction pattern to international databases (like the JCPDS) to identify the crystal structure. nih.gov For novel compounds, ab-initio methods may be used to solve the crystal structure directly from the powder diffraction data. malvernpanalytical.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., PGSE-NMR for Micellization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For Zinc bis(N6-lauroyl-L-lysinate), both standard and advanced NMR techniques provide detailed information.

Standard NMR (¹H, ¹³C): These spectra confirm the molecular structure by identifying the chemical environments of hydrogen and carbon atoms in the lauroyl and lysine (B10760008) portions of the molecule. Chemical shift changes upon complexation with zinc can indicate the sites of coordination.

Advanced NMR Techniques:

Solid-State ⁶⁷Zn NMR: As zinc is central to the compound's structure, direct analysis using ⁶⁷Zn NMR can be highly informative. huji.ac.il This technique is very sensitive to the local electronic environment of the zinc nucleus. researchgate.netnih.gov Experimental parameters such as the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ) can differentiate between zinc sites with different coordination numbers and geometries. nih.gov For instance, studies on zinc-amino acid complexes show that ⁶⁷Zn NMR can distinguish between various coordination environments and provide data that correlates well with quantum chemical calculations. researchgate.netnih.gov

Pulsed-Field Gradient Spin-Echo (PGSE) NMR: This technique is particularly valuable for studying the self-assembly and micellization of surfactants. nih.gov PGSE-NMR measures the translational diffusion coefficients of molecules. In a solution of Zinc bis(N6-lauroyl-L-lysinate), the technique can distinguish between the fast-diffusing individual surfactant molecules (monomers) and the much larger, slower-diffusing micelles. By monitoring the diffusion coefficient as a function of concentration, one can observe the onset of micelle formation and characterize the size and shape of the aggregates. pku.edu.cn This allows for a detailed understanding of the equilibrium between monomers and micelles. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and analyze chemical bonding within a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of bonds. For Zinc bis(N6-lauroyl-L-lysinate), FTIR is crucial for confirming the coordination between the zinc ion and the N⁶-lauroyl-L-lysinate ligand.

Key vibrational bands of interest include:

Carboxylate Group (COO⁻): The most significant change upon chelation occurs in the carboxylate group of the lysine moiety. The free carboxylic acid shows a C=O stretching band around 1700-1750 cm⁻¹. researchgate.net Upon deprotonation and coordination to the zinc ion, this is replaced by two distinct bands: an asymmetric stretching vibration (νas) and a symmetric stretching vibration (νs). The positions of these bands and the difference between them (Δν = νas - νs) provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging). researchgate.netshepchem.com

Amide Group: The N⁶-lauroyl-L-lysinate ligand contains amide linkages. The Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are sensitive to their environment and can be analyzed.

Amino Group (α-NH₂): The α-amino group of lysine is another potential coordination site. Changes in the N-H stretching and bending vibrations upon complexation with zinc provide evidence of its involvement in chelation. rsc.org

Alkyl Chains (CH₂): The long lauroyl chains give rise to characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. The positions and shapes of these bands can provide information about the packing and conformational order of the alkyl chains in the solid state or in micelles.

Typical FTIR Vibrational Frequencies for Zinc bis(N6-lauroyl-L-lysinate) Analysis
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
Carboxylate (COO⁻)Asymmetric Stretch (νas)1510 - 1650Confirms deprotonation of carboxylic acid and coordination to Zn²⁺. The separation (Δν) indicates the coordination mode. researchgate.netshepchem.com
Carboxylate (COO⁻)Symmetric Stretch (νs)1280 - 1440
Amide IC=O Stretch~1650Indicates the presence of the lauroyl amide bond.
Amine (NH₂)N-H Stretch3200 - 3400Shifts upon coordination to Zn²⁺ confirm chelation via the amino group. nih.gov
Amine (NH₂)N-H Bend~1600
Alkyl ChainC-H Stretch2850 - 2960Indicates the presence of the lauroyl tail; sensitive to chain packing. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the top few nanometers of a material's surface.

For Zinc bis(N6-lauroyl-L-lysinate), XPS analysis provides:

Elemental Composition: Survey scans detect the presence of all expected elements (Zn, O, N, C) on the surface, confirming the compound's purity.

Chemical State of Zinc: High-resolution scans of the Zn 2p region are analyzed. While the binding energy shifts for zinc compounds can be small, making differentiation difficult from the Zn 2p peak alone, analysis of the X-ray induced Zn LMM Auger peaks, which show larger chemical shifts, can provide more definitive information about the oxidative state (Zn²⁺). thermofisher.comxpsfitting.comthermofisher.com

Chemical State of Nitrogen and Oxygen: The N 1s spectrum helps to distinguish between the nitrogen in the α-amino group and the amide nitrogen. The O 1s spectrum provides information on the oxygen atoms in the carboxylate and amide groups. nih.gov

Coordination Evidence: Shifts in the binding energies of N 1s and O 1s electrons upon complexation, compared to the free ligand, provide direct evidence of their coordination to the zinc ion. nih.gov This is because coordination alters the electron density around these atoms.

Expected XPS Binding Energies for Zinc bis(N6-lauroyl-L-lysinate)
Element/OrbitalExpected Binding Energy (eV)Information Obtained
Zn 2p₃/₂~1022Confirms presence and oxidation state (Zn²⁺) of zinc. thermofisher.comresearchgate.net
O 1s~531 - 533Identifies oxygen in carboxylate and amide groups; shifts indicate coordination.
N 1s~400 - 402Identifies nitrogen in amino and amide groups; shifts indicate coordination. nih.gov
C 1s~285 - 289Represents carbon in the alkyl chain (C-C/C-H), amide (N-C=O), and carboxylate (O-C=O) groups.

Investigation of Self-Assembly and Aggregation Phenomena in Solution

As a metallosurfactant, Zinc bis(N6-lauroyl-L-lysinate) is expected to self-assemble into micelles in solution above a certain concentration.

Critical Micelle Concentration (CMC) Determination by Advanced Techniques (e.g., Tensiometry, Conductometry, Fluorimetry)

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which micelle formation begins. wikipedia.orgkruss-scientific.com Above the CMC, properties of the solution such as surface tension, conductivity, and the solubility of hydrophobic probes change abruptly. dataphysics-instruments.com Several techniques are employed to accurately determine the CMC. nih.govnih.gov

Tensiometry: This is a classic method that measures the surface tension of the surfactant solution as a function of concentration. As surfactant monomers adsorb at the air-water interface, the surface tension decreases. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. kruss-scientific.com The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the concentration. dataphysics-instruments.com

Conductometry: This method is suitable for ionic surfactants. The electrical conductivity of the solution is measured as a function of concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower molar conductivity than the individual ions due to their larger size and the binding of counter-ions. The CMC is determined from the break in the slope of the conductivity versus concentration plot.

Fluorimetry (Fluorescence Spectroscopy): This highly sensitive technique uses a hydrophobic fluorescent probe (e.g., pyrene) that has a low solubility in water but partitions readily into the hydrophobic core of micelles. The fluorescence emission spectrum of the probe is sensitive to the polarity of its microenvironment. A significant change in the fluorescence intensity or a shift in the emission spectrum is observed when micelles form and encapsulate the probe. This sharp change is plotted against surfactant concentration to determine the CMC. nih.gov This method is especially useful for surfactants with very low CMC values.

Comparison of Techniques for CMC Determination
TechniquePrincipleMeasured PropertyAdvantagesApplicability
TensiometryChange in surface activity at micellization. kruss-scientific.comSurface TensionDirect, reliable, widely used.Most surfactants.
ConductometryChange in mobility of charge carriers. nih.govElectrical ConductivityPrecise for ionic surfactants.Ionic surfactants.
FluorimetryPartitioning of a fluorescent probe into the micellar core. nih.govFluorescence Intensity / SpectrumVery high sensitivity, suitable for low CMCs.Most surfactants.

Hydrodynamic Radius and Particle Size Distribution Analysis (e.g., Light Scattering)

Dynamic Light Scattering (DLS) is a crucial technique for characterizing the size of particles in a solution. For lysine-based compounds, DLS is used to determine the hydrodynamic radius of nanoparticles and their aggregates. For instance, in studies of poly-L-lysine modified magnetic nanoparticles, DLS is employed to measure the size of the resulting particles. nih.gov The technique provides insights into the colloidal stability of such systems, which is essential for their application in various fields. nih.gov The particle size distribution reveals the homogeneity of the nanoparticle solution, a critical parameter for ensuring consistent material properties.

Micelle Morphology and Aggregation Number Determination (e.g., Small-Angle Neutron Scattering (SANS))

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure and interaction of micelles and other aggregates in solution. SANS can reveal detailed information about the shape, size, and aggregation number of micelles formed by amphiphilic molecules like Zinc bis(N6-lauroyl-L-lysinate). In related studies of alpha-synuclein, an intrinsically disordered protein, SANS has been used to monitor its conformational changes and aggregation in the presence of membrane mimetics. nih.gov This research demonstrated that the protein transitions from a monomeric state to aggregated structures with sizes ranging from 200 to 900 Å. nih.gov Detailed analysis of SANS data can uncover hierarchical structures, where smaller aggregates assemble into larger ones, a process that may be analogous to the self-assembly of Zinc bis(N6-lauroyl-L-lysinate). nih.gov

Formation of Supramolecular Structures (e.g., Hydrogels, Nanofibers, Vesicles)

The self-assembly of L-lysine-based derivatives can lead to the formation of various supramolecular structures.

Hydrogels: L-lysine-based gelators can form supramolecular hydrogels over a wide pH range, capable of incorporating inorganic acids and salts. researchgate.netnih.gov The thermal stability and mechanical strength of these hydrogels can be tuned by modifying the chemical structure of the gelator. researchgate.netnih.gov The gelation mechanism often involves non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.net

Nanofibers: Lysine-containing polymers have been integrated with other polymers, such as Polyamide-6, to create functional nanofibers. While ε-Poly-L-lysine itself has poor spinnability due to its low molecular weight, its combination with Polyamide-6 allows for the production of composite nanofibers with enhanced properties. mdpi.com These composite nanofibers exhibit improved hydrophilicity and mechanical strength. mdpi.com

Vesicles: The amphiphilic nature of molecules like Zinc bis(N6-lauroyl-L-lysinate) suggests the potential for forming vesicles in aqueous solutions, although specific studies on this compound's vesicle formation were not predominant in the provided search context.

Surface Characterization of Modified Materials

When Zinc bis(N6-lauroyl-L-lysinate) is used to modify the surface of other materials, a suite of characterization techniques is employed to understand the resulting changes in morphology, elemental composition, and surface charge.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology of materials. For instance, in the study of L-lysine-based hydrogels, electron micrographs provide evidence of the network structure. researchgate.netnih.gov When materials are coated or modified, SEM can reveal changes in surface texture and the presence of the coating.

Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental analysis of the material's surface. This technique can confirm the presence and distribution of zinc and other elements from the Zinc bis(N6-lauroyl-L-lysinate) on the modified surface.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential measurements are critical for understanding the surface charge of modified materials and their colloidal stability. For example, the modification of oleate-coated magnetic nanoparticles with poly-L-lysine resulted in a significant shift in the zeta potential from negative to positive values, confirming the successful coating of the nanoparticles. nih.gov The magnitude of the zeta potential is an indicator of the stability of the suspension; absolute values greater than 30 mV generally indicate good stability. nih.gov The isoelectric point (IEP), the pH at which the zeta potential is zero, can also be determined to further characterize the surface chemistry of the modified material. nih.gov

Mechanistic Insights into Intermolecular and Intramolecular Interactions

Elucidation of Zinc-Ligand Binding Dynamics and Coordination Geometries

The interaction between the central zinc ion and the N6-lauroyl-L-lysinate ligands is a cornerstone of the compound's structure and function. Zinc ions are known for their flexible coordination chemistry, commonly exhibiting coordination numbers of four, five, or six. researchgate.net In the context of Zinc bis(N6-lauroyl-L-lysinate), the zinc ion is chelated by two N6-lauroyl-L-lysinate molecules.

The binding primarily occurs through the carboxylate oxygen and the α-amino group of the lysine (B10760008) residue, forming a stable chelate ring. While the most prevalent coordination geometry for zinc is tetrahedral, higher coordination numbers are possible, especially in the presence of additional coordinating species like water molecules. researchgate.netnih.gov The coordination geometry around the zinc ion in Zinc bis(N6-lauroyl-L-lysinate) can be influenced by factors such as the solvent environment and the presence of other coordinating ligands. Molecular dynamics simulations and spectroscopic techniques are instrumental in elucidating these dynamic binding processes and preferred coordination geometries. nih.gov

Table 1: Common Coordination Geometries of Zinc

Coordination NumberGeometryPrevalence in Catalytic SitesPrevalence in Structural Sites
4Tetrahedral48% nih.gov79% nih.gov
5Trigonal Bipyramidal/Square Pyramidal44% nih.gov6% nih.gov
6Octahedral6% nih.gov12% nih.gov

This table is based on general observations of zinc coordination in proteins and may not directly reflect the specific ratios within Zinc bis(N6-lauroyl-L-lysinate) under all conditions.

Role of Lauroyl Chains in Amphiphilic Behavior and Self-Assembly

The presence of the long, hydrophobic lauroyl chains is a defining feature of Zinc bis(N6-lauroyl-L-lysinate), imparting significant amphiphilic character to the molecule. nih.govrsc.org This dual nature, with a hydrophilic head group (the zinc-lysine complex) and a hydrophobic tail (the lauroyl chain), drives the self-assembly of these molecules in aqueous environments. nih.govrsc.org

Above a certain concentration, known as the critical aggregation concentration (CAC), the hydrophobic tails aggregate to minimize their contact with water, leading to the formation of various supramolecular structures. nih.gov These can range from simple micelles to more complex assemblies like nanofibers and vesicles. rsc.orguniroma1.it The packing of the lauroyl chains is a critical factor in determining the morphology of the resulting nanostructures. Van der Waals interactions between the alkyl chains play a significant role in stabilizing these self-assembled architectures. nih.gov

Hydrogen Bonding Networks within Self-Assembled Structures

Hydrogen bonds, both intramolecular and intermolecular, are crucial in dictating the three-dimensional organization of Zinc bis(N6-lauroyl-L-lysinate) assemblies. nih.govnih.govmdpi.com Within a single molecule, intramolecular hydrogen bonds can exist, for instance, between the amide proton and a carbonyl oxygen of the lauroyl-lysine backbone, influencing the conformation of the ligand. mdpi.comnih.govnih.govyoutube.comresearchgate.net

In the self-assembled state, a network of intermolecular hydrogen bonds forms between adjacent molecules. researchgate.netresearchgate.net The amide groups of the lysine backbone can act as both hydrogen bond donors and acceptors, leading to the formation of extended hydrogen-bonding networks. nih.gov These networks contribute significantly to the stability and cooperativity of the self-assembled structures, often working in concert with the hydrophobic interactions of the lauroyl chains. nih.govresearchgate.net The formation of β-sheet-like structures, stabilized by hydrogen bonds, is a common motif in the self-assembly of similar peptide amphiphiles. nih.govuniroma1.it

Influence of pH and Ionic Strength on Complex Stability and Supramolecular Organization

The stability of the Zinc bis(N6-lauroyl-L-lysinate) complex and its self-assembly behavior are highly sensitive to the surrounding chemical environment, particularly pH and ionic strength. nih.govuniroma1.itnih.gov

pH: The ionization state of the lysine residue's α-amino group and any uncoordinated carboxyl groups is pH-dependent. nih.govresearchgate.net At lower pH values, the amino groups are protonated, leading to increased electrostatic repulsion between the hydrophilic head groups. This can hinder aggregation or favor the formation of smaller, more loosely packed structures like spherical micelles. uniroma1.itresearchgate.net As the pH increases, deprotonation of the amino groups reduces these repulsive forces, allowing for stronger intermolecular interactions and the formation of more extended structures like fibers and hydrogels. uniroma1.itresearchgate.netmdpi.comnih.gov

Ionic Strength: The ionic strength of the solution also plays a critical role by modulating electrostatic interactions. nih.govnih.gov At low ionic strength, electrostatic repulsions between charged head groups can be significant. Increasing the ionic strength through the addition of salt screens these charges, reducing repulsion and promoting aggregation. nih.gov However, very high ionic strengths can also disrupt the hydrogen bonding network and alter the hydration of the complex, potentially leading to changes in the morphology and stability of the self-assembled structures. nih.govnih.gov The interplay between pH and ionic strength provides a powerful means to control the supramolecular organization of Zinc bis(N6-lauroyl-L-lysinate). uniroma1.itnih.gov

Investigation of Chelating Mechanisms with Metal Ions

While Zinc bis(N6-lauroyl-L-lysinate) is a zinc-containing compound, the N6-lauroyl-L-lysinate ligand itself possesses chelating properties and can interact with other metal ions. mdpi.commdpi.com The lysine moiety, with its carboxyl and amino groups, provides potential binding sites for a variety of metal cations. mdpi.comnih.govresearchgate.net

The chelation mechanism involves the formation of coordinate bonds between the metal ion and the electron-donating atoms of the ligand, primarily the oxygen and nitrogen atoms. mdpi.com The affinity of N6-lauroyl-L-lysinate for different metal ions will depend on factors such as the ion's charge, size, and electronic configuration, as described by principles like the Hard and Soft Acids and Bases (HSAB) theory. nih.gov For instance, it can be anticipated that the ligand would show a preference for transition metal ions like copper(II) and nickel(II) in addition to zinc(II). nih.gov Understanding these competitive chelation mechanisms is important for applications where the compound might be in the presence of other metal ions. mdpi.comnih.gov

Advanced Material Science Applications and Functionalization Strategies

Role as an Advanced Surfactant in Aqueous and Non-Aqueous Systems

Zinc bis(N6-lauroyl-L-lysinate) belongs to the class of amino acid surfactants, which are known for their biocompatibility and environmentally friendly nature. The parent molecule, N-lauroyl-L-lysine, is recognized as an amphoteric surfactant, possessing both acidic and basic functional groups. nih.govrsc.org This dual nature allows it to adapt its properties based on the pH of the surrounding medium. While N-lauroyl-L-lysine itself has limited solubility in water, its derivatives are being explored to enhance its utility in various formulations. nih.gov

Foam Boosting Properties

The ability to generate and stabilize foam is a critical attribute for surfactants in numerous industrial and consumer applications. While direct research on the foam boosting properties of Zinc bis(N6-lauroyl-L-lysinate) is not extensively documented, studies on related lysine-based systems offer valuable insights. For instance, compositions involving poly-L-lysine and other surfactants have been shown to influence foam formation and stability significantly. The complex interplay between the polyelectrolyte (poly-L-lysine) and the surfactant at the air-water interface governs the characteristics of the resulting foam. The specific contribution of the zinc ion in Zinc bis(N6-lauroyl-L-lysinate) to foam properties remains an area for further investigation, with the potential for the metal ion to influence the packing and interactions of the surfactant molecules at the interface, thereby affecting foam stability and texture.

Interfacial Adsorption Behavior

The efficacy of a surfactant is fundamentally linked to its ability to adsorb at interfaces, such as the boundary between oil and water or air and water, thereby reducing interfacial tension. The amphiphilic structure of the N6-lauroyl-L-lysinate ligand, with its hydrophobic lauroyl tail and hydrophilic lysine (B10760008) headgroup, drives its accumulation at interfaces. Research on the interfacial adsorption of additives on zinc surfaces, particularly in the context of electrochemical applications, has highlighted the importance of molecular interactions in forming stable protective layers. nih.gov In these systems, specific functional groups can act as "anchor points," promoting the organization of molecules at the interface. While this research is in a different field, it underscores the potential for the lysine moiety in Zinc bis(N6-lauroyl-L-lysinate) to facilitate strong adsorption onto various surfaces, a key characteristic for an effective surfactant.

Development of Supramolecular Gels and Soft Materials

Supramolecular gels are a fascinating class of soft materials formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a liquid solvent. These materials are held together by non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions.

Hydrogel Formation and Network Characteristics

There is compelling evidence that derivatives of N-lauroyl-L-lysine can act as effective hydrogelators. A study on a gemini-type surfactant, where two Nϵ-lauroyl lysine units are linked by a C10 alkylene chain, demonstrated the formation of a hydrogel over a pH range of 5.0-7.0. nih.gov This hydrogel was structured by a three-dimensional network of nanofibers, indicating a high degree of self-assembly. This finding strongly suggests that Zinc bis(N6-lauroyl-L-lysinate), with its two N6-lauroyl-L-lysinate ligands coordinated to a central zinc ion, possesses the molecular architecture conducive to forming similar networked structures in water. The zinc ion could play a crucial role as a coordination center, influencing the geometry and stability of the self-assembled network. Further research into the specific network characteristics of hydrogels formed from Zinc bis(N6-lauroyl-L-lysinate) would be highly valuable.

Property Observation with N-lauroyl lysine derivative Potential Implication for Zinc bis(N6-lauroyl-L-lysinate)
Gel FormationA gemini (B1671429) derivative forms a hydrogel. nih.govHigh potential for hydrogel formation.
pH RangeEffective between pH 5.0 and 7.0. nih.govGelation is likely pH-dependent.
StructureSelf-assembles into a 3D nanofiber network. nih.govExpected to form a similar networked supramolecular structure.

Organogelation Properties

Vesicle Formation and Encapsulation Capabilities

Vesicles are spherical, self-closed structures formed from the self-assembly of amphiphilic molecules in a solvent. These structures, which enclose a small volume of the solvent, are of great interest for their ability to encapsulate and deliver active substances. Research on poly(l-lysine) conjugated with fatty acids has shown the formation of polymeric vesicles capable of encapsulating biological molecules like vascular endothelial growth factor (VEGF). These vesicles demonstrated the potential for controlled delivery in biomedical applications. Given that Zinc bis(N6-lauroyl-L-lysinate) is composed of two amphiphilic ligands, it is plausible that under specific conditions (e.g., concentration, pH, solvent), it could self-assemble into vesicular structures. The coordination of the ligands to the zinc ion would influence the packing parameter of the molecule, a critical factor in determining whether micelles, vesicles, or other aggregate structures are formed. The potential for these vesicles to encapsulate either hydrophilic or hydrophobic molecules within their aqueous core or lipid bilayer, respectively, presents an exciting avenue for future research.

Surface Modification and Coating Applications for Substrates

Adsorption onto Mineral Surfaces (e.g., Quartz)

Information regarding the adsorption behavior and mechanisms of Zinc bis(N6-lauroyl-L-lysinate) onto quartz surfaces is not presently available in the public domain.

Functionalization of Platy Substrates (e.g., Synthetic Mica)

There is no currently accessible research detailing the functionalization of synthetic mica or similar platy substrates using Zinc bis(N6-lauroyl-L-lysinate).

Applications in Industrial Processes

Flotation Technologies

The role or potential application of Zinc bis(N6-lauroyl-L-lysinate) as a collector, frother, or modifier in mineral flotation processes has not been documented in available scientific or technical literature.

Advanced Lubricants

There is no information available to suggest the use or performance characteristics of Zinc bis(N6-lauroyl-L-lysinate) as an additive or base component in advanced lubricant formulations.

Theoretical and Computational Studies

Modeling of Interfacial Phenomena and Adsorption Mechanisms

While the ligand, N6-lauroyl-L-lysine, is known for its function as a surfactant and its activity at interfaces, specific models for the adsorption mechanisms of the zinc complex are not documented. targetmol.comsurfactant.top Computational studies on the adsorption of other surfactants on various surfaces are common, often employing molecular dynamics to understand how these molecules arrange themselves at interfaces like air/water or solid/liquid. rsc.orgacs.orgacs.org These general methodologies could be applied to Zinc bis(N6-lauroyl-L-lysinate), but dedicated studies are not presently available.

Prediction of Supramolecular Architectures and Stability

No research was found that predicts the supramolecular architectures formed by Zinc bis(N6-lauroyl-L-lysinate). The self-assembly of amino acid-based surfactants can lead to various structures, and the presence of a divalent metal ion like zinc would be expected to significantly influence these formations. academie-sciences.fr However, without specific computational or experimental data, any description of these architectures would be purely speculative.

Force Field Development for Molecular Simulations

A specific, parameterized force field for molecular dynamics simulations of Zinc bis(N6-lauroyl-L-lysinate) does not appear to have been developed and published. Development of such a force field would be a necessary precursor to performing accurate and reliable molecular simulations of this compound. This process typically involves fitting parameters to quantum chemical calculations or experimental data to accurately represent the bonded and non-bonded interactions within the molecule. researchgate.net

Future Research Directions and Emerging Paradigms

Integration with Advanced Manufacturing Techniques

The translation of laboratory-scale synthesis of Zinc bis(N6-lauroyl-L-lysinate) to industrial-scale production necessitates the adoption of advanced manufacturing techniques. Future research will likely focus on continuous flow synthesis, which offers superior control over reaction parameters, leading to higher purity, improved yield, and enhanced batch-to-batch consistency compared to traditional batch processes. Furthermore, techniques such as 3D printing and electrospinning could be explored to fabricate structured materials and functional textiles incorporating this compound, opening up new applications in fields ranging from catalysis to biomedical devices. The development of scalable and cost-effective manufacturing processes will be critical for the commercial viability of Zinc bis(N6-lauroyl-L-lysinate)-based products.

Exploration of Novel Coordination Modes and Derivatives

The chemical structure of Zinc bis(N6-lauroyl-L-lysinate) offers a rich playground for chemical modification and the exploration of diverse coordination chemistry. The zinc center, the carboxylate group of the lysine (B10760008), and the amide linkage of the lauroyl chain all present opportunities for forming novel coordination polymers and metal-organic frameworks (MOFs). Future investigations could systematically vary the metal center, substituting zinc with other transition metals to fine-tune the electronic and catalytic properties of the resulting complexes. Additionally, modifying the lauroyl and lysine ligands—for instance, by introducing other functional groups—could lead to derivatives with tailored properties, such as enhanced solubility, specific catalytic activity, or unique self-assembly behaviors.

Synergistic Effects in Hybrid Material Systems

The creation of hybrid materials, which combine the distinct properties of different components to achieve enhanced performance, represents a significant area for future research. Zinc bis(N6-lauroyl-L-lysinate) can be integrated with a variety of inorganic and organic materials to create novel composites. For example, its incorporation into polymer matrices could enhance the mechanical strength, thermal stability, and flame retardancy of the polymer. Similarly, combining it with inorganic nanoparticles, such as silica (B1680970) or titanium dioxide, could yield hybrid materials with unique optical, electronic, or catalytic properties. The study of the interface between Zinc bis(N6-lauroyl-L-lysinate) and the host material will be crucial to understanding and optimizing the synergistic effects that arise from their interaction.

Development of Smart and Responsive Materials Based on the Compound

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are at the forefront of materials science. The inherent chemical functionalities within Zinc bis(N6-lauroyl-L-lysinate) make it a promising candidate for the development of such materials. For instance, the coordination bonds involving the zinc ion could be designed to be sensitive to changes in pH, temperature, or the presence of specific analytes, leading to a measurable optical or electronic response. This could enable the creation of novel sensors, drug delivery systems that release their payload in response to a specific biological cue, or materials with tunable optical properties. Research in this area will focus on designing and synthesizing derivatives of the compound that exhibit a pronounced and selective response to a desired stimulus.

Computational Design of Enhanced Functionality

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new materials. In the context of Zinc bis(N6-lauroyl-L-lysinate), techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide valuable insights into its electronic structure, conformational dynamics, and interaction with other molecules. These computational approaches can be used to predict the properties of novel derivatives before they are synthesized in the lab, thereby guiding experimental efforts towards the most promising candidates. Future research will increasingly rely on a synergistic interplay between computational design and experimental validation to rationally engineer Zinc bis(N6-lauroyl-L-lysinate)-based materials with enhanced and targeted functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Zinc bis(N6-lauroyl-L-lysinate), and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting lauroyl-L-lysine with zinc salts (e.g., zinc acetate) in a polar aprotic solvent under nitrogen to prevent oxidation. Post-synthesis, purification via recrystallization or column chromatography is recommended. Validate purity using NMR (¹H/¹³C) for structural confirmation, HPLC for quantitative purity (>95%), and elemental analysis for stoichiometric validation. Ensure batch-to-batch consistency using FTIR to track functional groups (e.g., Zn-N coordination at ~400 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing Zinc bis(N6-lauroyl-L-lysinate)?

  • Methodological Answer :

  • FTIR : Identify coordination bonds (Zn–N/O) and lauroyl chain vibrations (C=O stretch at ~1650 cm⁻¹).
  • NMR : Use DMSO-d₆ to resolve lysine backbone protons and confirm ligand chelation via chemical shift changes.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M–H]⁻) and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal structure for unambiguous confirmation of geometry (octahedral vs. tetrahedral) .

Q. How to design stability studies for Zinc bis(N6-lauroyl-L-lysinate) under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

  • Temperature : 25°C (ambient), 40°C (elevated), and 4°C (refrigerated) for 1–6 months.
  • Humidity : 60% RH and 75% RH in desiccators.
    Monitor degradation via HPLC (retention time shifts) and FTIR (loss of Zn–ligand peaks). Include control samples with inert stabilizers (e.g., antioxidants) to assess protective effects .

Q. What are the best practices for literature reviews on Zinc bis(N6-lauroyl-L-lysinate)?

  • Methodological Answer : Use CAS Registry Numbers (e.g., 262-953-0, 56449-38-8) to search SciFinder-n, Reaxys, and PubMed. Filter results by "synthesis," "spectroscopic data," and "biological activity." Cross-reference patents and peer-reviewed journals, prioritizing studies with detailed experimental sections. Critically evaluate sources using criteria like reproducibility and peer-review status .

Advanced Research Questions

Q. How do structural modifications of the lauroyl lysinate ligand affect the coordination chemistry of Zinc bis(N6-lauroyl-L-lysinate)?

  • Methodological Answer : Synthesize analogs with varying acyl chain lengths (e.g., caproyl vs. myristoyl) or substituted lysine residues (e.g., D-isomers). Characterize using X-ray crystallography to determine coordination geometry and DFT calculations to model electronic effects. Compare stability constants via potentiometric titration and assess bioactivity shifts in cellular uptake assays .

Q. What strategies resolve contradictions in reported solubility data of Zinc bis(N6-lauroyl-L-lysinate) across different solvents?

  • Methodological Answer : Perform systematic solubility studies in aprotic (DMF, DMSO) and protic (water, ethanol) solvents under controlled conditions (25°C, 1 atm). Use dynamic light scattering (DLS) to detect aggregation and UV-Vis spectroscopy to quantify solubility. Apply Hansen solubility parameters to predict solvent compatibility and reconcile discrepancies .

Q. What in vitro models assess the biological interactions of Zinc bis(N6-lauroyl-L-lysinate)?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability studies. Measure zinc release via ICP-MS and track cellular uptake with fluorescently tagged analogs. For cytotoxicity, employ MTT assays in HEK293 and HepG2 lines. Include controls with free zinc ions to differentiate chelate-specific effects .

Q. How to evaluate the thermodynamic stability of Zinc bis(N6-lauroyl-L-lysinate) complexes using calorimetry?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) to determine binding constants (Kd) and enthalpy changes (ΔH). Compare with differential scanning calorimetry (DSC) data to correlate thermal decomposition profiles (e.g., endothermic peaks at 200–250°C). Use van’t Hoff analysis to extrapolate entropy contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.